molecular formula C5H3ClN2O2 B1206039 5-Chloropyrazine-2-carboxylic acid CAS No. 36070-80-1

5-Chloropyrazine-2-carboxylic acid

Cat. No. B1206039
Key on ui cas rn: 36070-80-1
M. Wt: 158.54 g/mol
InChI Key: FXJOTWLLDJYKAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093252B2

Procedure details

To a flask fitted with overhead stirrer, condenser, thermometer and nitrogen line was added 5-chloropyrazine-2-carboxylic acid (1.0 eq), DMF (0.069 eq) and toluene (5.52 vols) under a nitrogen atmosphere. The mixture was heated to 60-65° C., and thionyl chloride (1.5 eq) added drop-wise to the batch over approximately 2 hours. The thionyl chloride was washed into the flask with toluene (0.2 vols). The reaction mixture was heated at 60-65° C. for at least 4 hours, then cooled to 40-45° C. and distilled under vacuum, removing approximately 4.5 vol distillates, and distilling to a final volume of 3.2 vols. Toluene (10.6 vol) was added, and the mixture distilled under vacuum at 40-45° C., removing approximately 9.1 vol distillates, and distilling to a final volume of 4.7 vols. The mixture was then cooled to 20-25° C., and dichloromethane (10.6 vols) added. The mixture was cooled to 0-5° C. Meanwhile, to a second flask fitted with overhead stirrer, condenser, thermometer and nitrogen line was added azetidine hydrochloride (0.284 eq), dichloromethane (5.2 vols) under a nitrogen atmosphere. Triethylamine (2.57 eq) was added over at least 15 minutes maintaining the reaction temperature from 20-25° C., the triethylamine was washed into the flask with dichloromethane (0.13 vols), and the mixture cooled to −5° C. to −10° C. The acid chloride solution in the first flask was added to the second flask in portions maintaining the reaction temperature at −5° C. to −10° C. over a time period of 2-5 hours. The pH was tested and adjusted to pH>7 after the acid chloride addition. The reaction mixture was agitated for at least 30 minutes at −5° C. to −10° C. Water (10.6 vols) was added to the second flask and the temperature was allowed to increase to 20-25° C. The mixture was agitated for approximately 25 minutes and then the layers were separated. A 3.17% w/w solution (1.46 eq) of hydrochloric acid (prepared from 32% w/w hydrochloric acid and water) was added to the organic layer B keeping the batch temperature at 20-25° C. The mixture was agitated for 30 minutes at this temperature. The layers were separated, and the organic phase was treated with 26% w/w sodium chloride solution (approximately 8.9 vols) and the batch agitated at 20-25° C. for at least 15 minutes. The layers were separated and the organic layers was heated to reflux, and dichloromethane was removed by atmospheric distillation, distilling to a final volume of approximately 1-2 vols, collecting approximately 11.9 vols distillates. The resulting mixture was cooled to 20-25° C., and heptane (10.5 vols) added. The mixture was heated to reflux for 60 minutes, and then cooled to 90-100° C. The hot solution was filtered through a filter containing 10% w/w of activated charcoal into a clean dry vessel. The filter was washed with heptane (0.43 vols) and the solution cooled to 20-25° C. over at least 2 hours. The resulting crystallised slurry was filtered, and the solid washed with pentane (0.94 vols). After drying in the vacuum oven at 40° C. overnight, the desired product was obtained as a solid (corrected yield 65-78%). 1H NMR δ (400 MHz CDCl3): 2.35-2.42 (2H, m), 4.26 (2H, t), 4.67 (2H, t), 8.52 (1H, d), 9.09 (1H, d); m/z 198 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
layer B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
65%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[CH:4][C:5]([C:8]([OH:10])=O)=[N:6][CH:7]=1.CN(C=O)C.S(Cl)(Cl)=O.Cl.[NH:21]1[CH2:24][CH2:23][CH2:22]1.C(N(CC)CC)C.Cl>ClCCl.C1(C)C=CC=CC=1>[N:21]1([C:8]([C:5]2[CH:4]=[N:3][C:2]([Cl:1])=[CH:7][N:6]=2)=[O:10])[CH2:24][CH2:23][CH2:22]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=CC(=NC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1CCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
layer B
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
62.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was agitated for at least 30 minutes at −5° C. to −10° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a flask fitted with overhead stirrer, condenser
WASH
Type
WASH
Details
The thionyl chloride was washed into the flask with toluene (0.2 vols)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 60-65° C. for at least 4 hours
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 40-45° C.
DISTILLATION
Type
DISTILLATION
Details
distilled under vacuum
CUSTOM
Type
CUSTOM
Details
removing approximately 4.5 vol distillates
DISTILLATION
Type
DISTILLATION
Details
distilling to a final volume of 3.2 vols
ADDITION
Type
ADDITION
Details
Toluene (10.6 vol) was added
DISTILLATION
Type
DISTILLATION
Details
the mixture distilled under vacuum at 40-45° C.
CUSTOM
Type
CUSTOM
Details
removing approximately 9.1 vol distillates
DISTILLATION
Type
DISTILLATION
Details
distilling to a final volume of 4.7 vols
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 20-25° C.
ADDITION
Type
ADDITION
Details
dichloromethane (10.6 vols) added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0-5° C
CUSTOM
Type
CUSTOM
Details
Meanwhile, to a second flask fitted with overhead stirrer, condenser
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature from 20-25° C.
WASH
Type
WASH
Details
the triethylamine was washed into the flask with dichloromethane (0.13 vols)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture cooled to −5° C. to −10° C
ADDITION
Type
ADDITION
Details
The acid chloride solution in the first flask was added to the second flask in portions
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature at −5° C. to −10° C. over a time period of 2-5 hours
Duration
3.5 (± 1.5) h
ADDITION
Type
ADDITION
Details
after the acid chloride addition
ADDITION
Type
ADDITION
Details
Water (10.6 vols) was added to the second flask
TEMPERATURE
Type
TEMPERATURE
Details
to increase to 20-25° C
STIRRING
Type
STIRRING
Details
The mixture was agitated for approximately 25 minutes
Duration
25 min
CUSTOM
Type
CUSTOM
Details
the layers were separated
CUSTOM
Type
CUSTOM
Details
at 20-25° C
STIRRING
Type
STIRRING
Details
The mixture was agitated for 30 minutes at this temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
ADDITION
Type
ADDITION
Details
the organic phase was treated with 26% w/w sodium chloride solution (approximately 8.9 vols) and the batch
STIRRING
Type
STIRRING
Details
agitated at 20-25° C. for at least 15 minutes
CUSTOM
Type
CUSTOM
Details
The layers were separated
TEMPERATURE
Type
TEMPERATURE
Details
the organic layers was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
dichloromethane was removed by atmospheric distillation
DISTILLATION
Type
DISTILLATION
Details
distilling to a final volume of approximately 1-2 vols
DISTILLATION
Type
DISTILLATION
Details
collecting approximately 11.9 vols distillates
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled to 20-25° C.
ADDITION
Type
ADDITION
Details
heptane (10.5 vols) added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 60 minutes
Duration
60 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 90-100° C
FILTRATION
Type
FILTRATION
Details
The hot solution was filtered through a filter
ADDITION
Type
ADDITION
Details
containing 10% w/w of activated charcoal into a clean dry vessel
WASH
Type
WASH
Details
The filter was washed with heptane (0.43 vols)
TEMPERATURE
Type
TEMPERATURE
Details
the solution cooled to 20-25° C. over at least 2 hours
CUSTOM
Type
CUSTOM
Details
The resulting crystallised slurry
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
the solid washed with pentane (0.94 vols)
CUSTOM
Type
CUSTOM
Details
After drying in the vacuum oven at 40° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
N1(CCC1)C(=O)C1=NC=C(N=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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